5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-bromo-8-quinolinyl)-2-furamide
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Overview
Description
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-BROMO-8-QUINOLYL)-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a quinoline moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-BROMO-8-QUINOLYL)-2-FURAMIDE typically involves multi-step organic reactions. The starting materials often include 4-bromo-3,5-dimethyl-1H-pyrazole and 5-bromo-8-quinoline, which undergo a series of reactions including alkylation, amidation, and cyclization under controlled conditions. Common reagents used in these reactions include strong bases, coupling agents, and solvents like dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-BROMO-8-QUINOLYL)-2-FURAMIDE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions can occur using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like DMSO or DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-BROMO-8-QUINOLYL)-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-BROMO-8-QUINOLYL)-2-FURAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 5-BROMO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PYRIMIDINE
- 4-BROMO-1,5-DIMETHYL-3-[(4-METHYL-1H-PYRAZOL-1-YL)CARBONYL]-1H-PYRAZOLE
Uniqueness
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-BROMO-8-QUINOLYL)-2-FURAMIDE is unique due to its combination of pyrazole, quinoline, and furan rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H16Br2N4O2 |
---|---|
Molecular Weight |
504.2 g/mol |
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-(5-bromoquinolin-8-yl)furan-2-carboxamide |
InChI |
InChI=1S/C20H16Br2N4O2/c1-11-18(22)12(2)26(25-11)10-13-5-8-17(28-13)20(27)24-16-7-6-15(21)14-4-3-9-23-19(14)16/h3-9H,10H2,1-2H3,(H,24,27) |
InChI Key |
WFSJJVDITBXQCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4)C)Br |
Origin of Product |
United States |
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